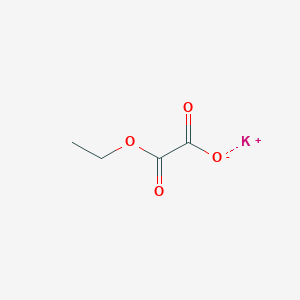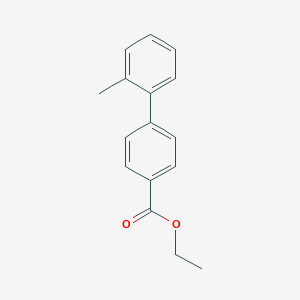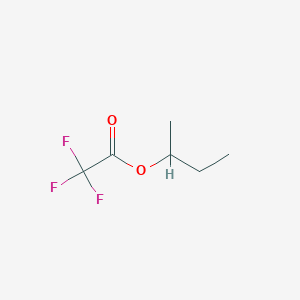
2-Butyl trifluoroacetate
Vue d'ensemble
Description
2-Butyl trifluoroacetate is a chemical compound that is widely used in scientific research. It is a colorless liquid with a fruity odor. This compound is known for its unique properties that make it useful in various applications.
Mécanisme D'action
The mechanism of action of 2-Butyl trifluoroacetate is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. This can result in changes in physiological processes and biochemical pathways.
Biochemical and Physiological Effects:
2-Butyl trifluoroacetate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative stress. In addition, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Butyl trifluoroacetate in lab experiments is its high purity. This compound is readily available in high purity, which makes it ideal for use in sensitive experiments. However, one of the limitations of using this compound is its high cost. It is relatively expensive compared to other solvents, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on 2-Butyl trifluoroacetate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's mechanism of action and its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of 2-Butyl trifluoroacetate, especially in long-term exposure scenarios.
Conclusion:
In conclusion, 2-Butyl trifluoroacetate is a useful compound in scientific research. It is widely used as a solvent in organic synthesis and has various biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for research on this compound. With continued research, 2-Butyl trifluoroacetate has the potential to contribute to the development of new pharmaceuticals and other important scientific discoveries.
Applications De Recherche Scientifique
2-Butyl trifluoroacetate is widely used in scientific research. It is used as a solvent in organic synthesis, especially in the synthesis of pharmaceuticals. This compound is also used in the preparation of flavoring agents, perfumes, and other aroma chemicals. In addition, 2-Butyl trifluoroacetate is used as a reagent in the analysis of organic compounds.
Propriétés
Numéro CAS |
1536-78-3 |
|---|---|
Nom du produit |
2-Butyl trifluoroacetate |
Formule moléculaire |
C6H9F3O2 |
Poids moléculaire |
170.13 g/mol |
Nom IUPAC |
butan-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3 |
Clé InChI |
CQESPDFZIFJLII-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C(F)(F)F |
SMILES canonique |
CCC(C)OC(=O)C(F)(F)F |
Autres numéros CAS |
1536-78-3 |
Synonymes |
Acetic acid, 2,2,2-trifluoro-, 1-Methylpropyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


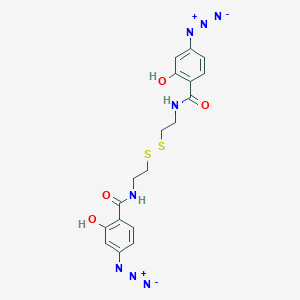
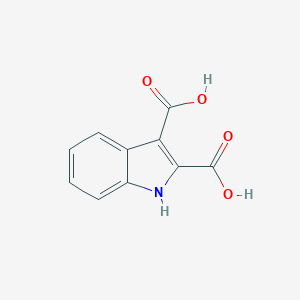
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)
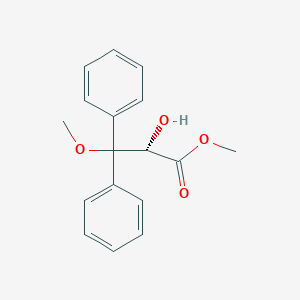

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)
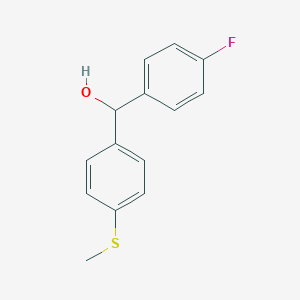

![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)

